![molecular formula C10H8N4 B2673179 2-(4-phenyl-4H-1,2,4-triazol-3-yl)acetonitrile CAS No. 77691-67-9](/img/structure/B2673179.png)
2-(4-phenyl-4H-1,2,4-triazol-3-yl)acetonitrile
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Overview
Description
“2-(4-phenyl-4H-1,2,4-triazol-3-yl)acetonitrile” is a chemical compound that belongs to the class of 1,2,4-triazole derivatives . It has a molecular weight of 184.2 .
Synthesis Analysis
The synthesis of this compound involves a reaction of isonicotinohydrazide and isothiocyanatobenzene in ethanol, followed by a series of reactions involving NaOH solution, hydrochloric acid, and N,N-dimethylformamide (DMF) . The synthesis of 1,2,4-triazole derivatives has been extensively studied, with various methods developed, including chemical and enzymatic methods .Molecular Structure Analysis
The molecular structure of “2-(4-phenyl-4H-1,2,4-triazol-3-yl)acetonitrile” has been determined using crystallographic data . The compound crystallizes in the orthorhombic space group Pbca with unit cell parameters a = 9.7864(2) Å, b = 15.5709(3) Å, c = 18.7774(4) Å .Chemical Reactions Analysis
While specific chemical reactions involving “2-(4-phenyl-4H-1,2,4-triazol-3-yl)acetonitrile” are not mentioned in the retrieved sources, 1,2,4-triazole derivatives in general have been reported to undergo a variety of reactions .Scientific Research Applications
- Triazoles, including 1,2,4-triazoles, exhibit antibacterial properties . Researchers have explored the potential of compounds containing the 4,5-disubstituted-4H-1,2,4-triazole-3-thiol moiety for combating bacterial infections .
- The presence of the 4,5-disubstituted-4H-1,2,4-triazole-3-thiol group has been associated with antifungal activity . Researchers have explored this property in various contexts.
- Triazoles have been investigated for their anticancer properties . The 2-(4-phenyl-4H-1,2,4-triazol-3-yl)acetonitrile compound could be evaluated for its cytotoxic effects on cancer cells.
- Some triazoles exhibit antioxidant effects . Investigating whether our compound possesses antioxidant properties could contribute to understanding its biological behavior.
- The 4,5-disubstituted-4H-1,2,4-triazole-3-thiol moiety has been linked to anti-inflammatory activity . Researchers have explored this property in related compounds.
- Detailed characterization of the synthesized compound is essential. Techniques such as IR spectroscopy, NMR (1D and 2D), elemental analysis, and HRMS spectrometry should be employed .
Antibacterial Activity
Antifungal Properties
Anticancer Research
Antioxidant Activity
Anti-Inflammatory Potential
Chemical Synthesis and Characterization
Future Directions
properties
IUPAC Name |
2-(4-phenyl-1,2,4-triazol-3-yl)acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4/c11-7-6-10-13-12-8-14(10)9-4-2-1-3-5-9/h1-5,8H,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRPFZMYBUYBHOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NN=C2CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
77691-67-9 |
Source
|
Record name | 2-(4-phenyl-4H-1,2,4-triazol-3-yl)acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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